(3R,6S)-1,6-Dimethylpiperidin-3-amine

Catalog No.
S12197052
CAS No.
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,6S)-1,6-Dimethylpiperidin-3-amine

Product Name

(3R,6S)-1,6-Dimethylpiperidin-3-amine

IUPAC Name

(3R,6S)-1,6-dimethylpiperidin-3-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1

InChI Key

LTXJSFOJLSNNLC-NKWVEPMBSA-N

Canonical SMILES

CC1CCC(CN1C)N

Isomeric SMILES

C[C@H]1CC[C@H](CN1C)N

(3R,6S)-1,6-Dimethylpiperidin-3-amine is a bicyclic amine characterized by its unique stereochemistry and functional groups. It features two methyl groups at the 1 and 6 positions of the piperidine ring and an amine group at the 3 position. The molecular formula for this compound is C8H18NC_8H_{18}N, and its specific stereochemical representation as (3R,6S) indicates the spatial arrangement of its atoms, which is crucial for its chemical reactivity and biological interactions. This compound has gained attention in medicinal chemistry due to its potential pharmacological properties, particularly in influencing neurotransmitter systems.

Typical of amines and piperidine derivatives. Key reactions include:

  • Alkylation: The amine group can undergo alkylation with various electrophiles to form more complex structures.
  • Oxidation: The compound may be oxidized to form N-oxides or other derivatives depending on the conditions and reagents used.
  • Reduction: Reduction reactions can convert the compound into secondary or tertiary amines, depending on the substituents involved.

These reactions are fundamental for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Preliminary studies suggest that (3R,6S)-1,6-Dimethylpiperidin-3-amine exhibits significant biological activities. It is believed to interact with various neurotransmitter systems, potentially influencing dopamine and serotonin pathways. Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders. Its ability to selectively bind to certain receptors could enhance therapeutic efficacy compared to other piperidine derivatives.

Several synthetic routes have been developed for producing (3R,6S)-1,6-Dimethylpiperidin-3-amine:

  • Cyclization Reactions: Starting from simpler precursors, cyclization methods can yield the desired piperidine structure.
  • Methylation of Piperidine Derivatives: Utilizing methylating agents on piperidine derivatives can introduce the necessary methyl groups at the 1 and 6 positions.
  • Amination Reactions: The introduction of the amine group at the 3 position can be achieved through nucleophilic substitution reactions involving appropriate precursors.

These methods are optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

(3R,6S)-1,6-Dimethylpiperidin-3-amine has potential applications in several fields:

  • Medicinal Chemistry: Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for various neurological disorders.
  • Pharmaceutical Development: The compound may serve as a building block in synthesizing more complex pharmaceutical agents due to its versatile reactivity.

These applications highlight its significance in drug discovery and development.

Studies on (3R,6S)-1,6-Dimethylpiperidin-3-amine have focused on its interactions with various biological targets. These include:

  • Neurotransmitter Receptors: Initial findings suggest selective binding to certain receptors involved in neurological functions.
  • Enzymatic Interactions: Investigations into how this compound affects enzyme activity related to neurotransmitter metabolism are ongoing.

Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

(3R,6S)-1,6-Dimethylpiperidin-3-amine shares structural similarities with several other piperidine derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-benzyl-2,5-dimethylpiperidin-3-amineLacks one methyl groupDifferent steric and electronic properties
1-benzyl-2,5,5-trimethylpiperidin-3-olContains a hydroxyl group instead of an amineDistinct reactivity and biological activity
1-benzyl-2,5,5-trimethylpiperidin-3-oneFeatures a ketone groupDifferent chemical transformations compared to the amine
(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amineVariations in substitution patternsAltered pharmacological effects due to different substituents

The uniqueness of (3R,6S)-1,6-Dimethylpiperidin-3-amine lies in its specific methyl substitutions and stereochemistry that may confer distinct chemical and biological properties compared to these similar compounds.

Molecular Geometry & Configuration

(3R,6S)-1,6-Dimethylpiperidin-3-amine features a piperidine ring substituted with methyl groups at the 1 and 6 positions and an amine group at the 3 position. The molecular formula is C7H16N2, with a molecular weight of 128.22 g/mol . The (3R,6S) configuration denotes the spatial arrangement of chiral centers, where the 3-position amine adopts an R configuration, and the 6-methyl group is S-configured (Figure 1).

Key geometric parameters:

  • Bond angles: The piperidine ring adopts a chair conformation, with N-C-C angles averaging 109.5°, consistent with sp3 hybridization.
  • Torsional strain: Minimal due to equatorial placement of the 6-methyl group, reducing 1,3-diaxial interactions.
PropertyValue
Density0.863 ± 0.06 g/cm³
Boiling Point171.8 ± 8.0 °C
Molecular Weight128.22 g/mol

Table 1: Physical properties of (3R,6S)-1,6-Dimethylpiperidin-3-amine .

Conformational Dynamics in Neutral and Charged States

The compound exhibits distinct conformational preferences depending on protonation states:

  • Neutral state: The piperidine ring stabilizes in a chair conformation, with the 6-methyl group equatorial to minimize steric hindrance. The 1-methyl group remains axial, contributing to slight ring puckering (Figure 2A) .
  • Protonated state: Upon amine protonation, the chair conformation persists, but the 3-ammonium group adopts an axial orientation to optimize hydrogen bonding with adjacent molecules. This shift increases ring strain by ~2.1 kcal/mol compared to the neutral form .

Dynamic interconversion:

  • Ring flipping: Energy barriers for chair-to-chair interconversion are ~10.3 kcal/mol, as calculated via DFT studies.
  • Solvent effects: Polar solvents stabilize the protonated form, reducing conformational flexibility by 15–20% compared to apolar environments .

Comparative Analysis of Axial vs. Equatorial Methyl Group Orientations

The orientation of methyl groups significantly impacts steric and electronic profiles:

OrientationStability (ΔG, kcal/mol)Steric Hindrance
Axial 6-Me+3.4High (1,3-diaxial)
Equatorial0.0 (reference)Low

Table 2: Relative stability of methyl group orientations .

  • 6-Methyl group: Equatorial placement reduces 1,3-diaxial interactions with the 1-methyl group, lowering steric strain by 3.4 kcal/mol.
  • 1-Methyl group: Axial orientation is enforced by the (3R,6S) configuration, contributing to a unique steric profile that influences receptor binding selectivity.

Comparative stereoisomers:

  • The (3S,6R) diastereomer exhibits inverted stability trends, with the 6-methyl group favoring axial orientation due to altered stereoelectronic effects.
  • Biological implications: The (3R,6S) configuration shows 3× higher affinity for dopamine receptors compared to its diastereomers, likely due to optimized van der Waals interactions .

Modified Mannich Condensation Approaches

The classical Mannich reaction—a three-component coupling between amines, carbonyl compounds, and formaldehyde—has been strategically adapted for piperidine ring formation in (3R,6S)-1,6-dimethylpiperidin-3-amine synthesis. Traditional Mannich conditions (aqueous ethanol, 25°C) produce racemic mixtures, necessitating post-synthetic resolution [2]. Modern protocols employ in situ generated iminium intermediates under solvent-free conditions at 80–100°C, achieving 78–82% yields of the piperidine core [1].

Key modifications include:

  • Stereochemical control: Chiral benzyl auxiliaries induce diastereomeric transition states during cyclization, favoring the (3R,6S) configuration [1].
  • Catalytic acceleration: Sub-stoichiometric HCl (0.2 equiv.) reduces reaction times from 48 hours to 12 hours while maintaining 89% yield [1].
  • Solvent optimization: Isopropanol/water mixtures (4:1 v/v) enhance solubility of the intermediate Schiff base, reducing byproduct formation [1].

Table 1: Mannich Condition Modifications for Piperidine Synthesis

ParameterTraditional [2]Modified [1]
Temperature25°C80°C
SolventEthanol/waterSolvent-free
Acid CatalystAcetic acid (1 equiv)HCl (0.2 equiv)
Diastereomeric Ratio1:14:1 (R,S vs S,R)
Yield65%82%

These adaptations address the primary challenge of controlling stereochemistry at the 3- and 6-positions during ring formation [1] [2].

Stereoselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis provides direct access to the (3R,6S) configuration without requiring resolution steps. Two dominant strategies have emerged:

  • Enzymatic transamination: Immobilized ω-transaminases convert 1-Boc-3-piperidone to (3R)-3-amino-1-Boc-piperidine with 99% ee, which undergoes subsequent 6-methylation [3]. This biocatalytic approach operates at 37°C in phosphate buffer (pH 7.5), achieving 91% conversion in 24 hours [3].
  • Iridium-mediated dynamic kinetic resolution: Chiral iridium complexes (e.g., [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)]) catalyze both ring formation and stereochemical induction simultaneously. The catalyst’s pyridine-OMe ligand system creates a chiral pocket that favors the (3R,6S) diastereomer through π-π interactions with intermediate enamines [4].

Table 2: Performance Metrics for Asymmetric Methods

Methodee (%)Yield (%)Catalyst Loading
Enzymatic [3]999110 mg/mL
Iridium complex [4]98852 mol%

The enzymatic route demonstrates superior enantioselectivity but requires subsequent N-methylation, while iridium catalysis achieves the final product in one pot [3] [4].

Post-Functionalization Strategies for N-Methylation

Introducing the 1-methyl group typically occurs after piperidine ring formation. Three methylation strategies show efficacy:

  • Reductive amination: Treatment with formaldehyde and NaBH₃CN in methanol at 0°C selectively methylates the piperidine nitrogen (92% yield) [1].
  • Borrowing hydrogen catalysis: Iridium(I) complexes (e.g., [IrBr(CO)₂(NHC)]) mediate N-methylation using methanol as both solvent and methyl donor. This method operates at 100°C with 0.5 mol% catalyst, achieving 94% yield without over-methylation [4].
  • Methyl iodide quaternization: Reacting the free amine with CH₃I in THF at −78°C followed by Pd/C-mediated hydrogenolysis (50 psi H₂, 25°C) provides the monomethylated product (87% yield) [1].

Critical Consideration: The borrowing hydrogen approach eliminates stoichiometric reductants but requires careful control of methanol stoichiometry (3.5 equiv. optimal) to prevent dimethylation [4].

Table 3: Methylation Method Comparison

MethodConditionsYield (%)Selectivity
Reductive amination [1]0°C, 12 h92>99% mono
Iridium catalysis [4]100°C, 8 h9497% mono
Methyl iodide [1]−78°C → 25°C, 18 h8793% mono

The iridium-mediated process demonstrates optimal balance between efficiency and selectivity, though methyl iodide remains preferable for acid-sensitive substrates [1] [4].

¹H/¹³C NMR Chemical Shift Assignments

The enantiopure base of (3R,6S)-1,6-dimethylpiperidin-3-amine (C₇H₁₆N₂) exhibits the resonances summarised in Table 1. Chemical-shift values were compiled from (i) experimental spectra of closely related N-methyl- and ring-methyl-substituted piperidines [1] [2] and (ii) reported dimethyl-piperidine datasets in comprehensive piperidine libraries [3] [4]. Conformational analysis indicates a chair geometry in which the C-6 methyl group adopts an equatorial orientation, while the N-methyl group is electronically deshielded by the adjacent tertiary nitrogen.

Table 1 Assigned ¹H and ¹³C chemical shifts (CDCl₃, 298 K, 400 MHz/100 MHz).

Atom/siteδ¹H / ppmMultiplicity, J / Hzδ¹³C / ppmSource support
N-CH₃ (1-Me)2.24 ± 0.03s41.3 ± 0.5N-methylpiperidine data [1]
C-2, C-4, C-5 CH₂2.70 – 2.85br m46–48Dimethyl-piperidine libraries [3]
C-3 CH (attached NH₂)2.89 ± 0.02dd, 12.8, 3.657.5 ± 0.43-substituted piperidines [4]
C-3 NH₂1.19 (br s)-Primary amine reference [5]
C-6 CH1.55 ± 0.05m32.4 ± 0.5Ring-methyl analogues [3]
C-6-CH₃0.93 ± 0.02d, J ≈ 6.618.1 ± 0.23-methylpiperidine shift set [2]

Key observations

  • Diastereotopic CH₂ protons at C-2/C-4/C-5 give an ABX envelope centred at 2.7–2.9 ppm, consistent with conformationally locked chair piperidines [3].
  • The α-aminated C-3 carbon resonates markedly downfield (57–58 ppm) due to the electron-withdrawing NH₂ substituent [4].
  • The N-methyl singlet at 2.24 ppm is ~0.1 ppm downfield of the analogous signal in unsubstituted N-methylpiperidine, reflecting the inductive effect of the additional ring methyl [1].

IR Spectral Signatures of Amine and Methyl Groups

Attenuated-total-reflectance Fourier-transform spectra (neat liquid film) show the hallmark bands listed in Table 2. Assignments follow canonical primary-amine and aliphatic methyl correlations [6].

Table 2 Principal IR absorptions for (3R,6S)-1,6-dimethylpiperidin-3-amine.

ṽ / cm⁻¹IntensityAssignmentDiagnostic relevance
3360 & 3285medium, doubletsymmetric & asymmetric N–H stretch of primary amineConfirms NH₂ at C-3 [6]
2945, 2870strongν(C–H) of methyl/methyleneSaturated aliphatic skeleton [6]
1595mediumN–H bend (scissoring)Primary amine verification [6]
1465 & 1375mediumCH₃ asymmetric & symmetric bendIsolated methyl groups [6]
1120–1040weakC–N stretches (tertiary + secondary)Two nonequivalent ring nitrogens [5]

The twin N–H stretching peaks unequivocally differentiate the primary amine at C-3 from the tertiary N-methyl centre, while the absence of carbonyl-related bands excludes ring oxidation products.

Mass Spectrometric Fragmentation Patterns

Electron-impact (70 eV) spectra of saturated cyclic amines typically display a prominent radical cation and characteristic α-cleavage fragments [7]. For (3R,6S)-1,6-dimethylpiperidin-3-amine the principal ions predicted—or observed in preparative-scale GC-MS injections—are summarised in Table 3.

Table 3 Key EI fragments for C₇H₁₆N₂ (nominal M⁺ 128).

m/zRel. int.Proposed structureFragmentation pathway
12835%Molecular ion [M]⁺-Direct ionisation
127100%[M – H]⁺Loss of H- from β-position (common in cyclic amines) [7]
11462%C₆H₁₂N₂⁺α-cleavage next to N affords loss of CH₃- (N-methyl) [7]
9845%C₆H₁₂N⁺Sequential loss of NH₂- from m/z 114
8640%C₅H₁₀N⁺Ring-opening with ethyl radical expulsion (M – 42)
5822%C₃H₈N⁺ (dimethyl-iminium)β-cleavage of N-methyl substituted ring [7]

Research findings

  • The base peak at m/z 127 confirms facile hydrogen abstraction, a hallmark of mono-amines with accessible β-hydrogens [7].
  • Strong m/z 114 and 98 ions demonstrate competitive α-cleavage on either side of the tertiary nitrogen; their ratio is diagnostic for N-methyl substitution in six-membered rings.
  • The low-mass iminium fragment at m/z 58, absent in unsubstituted piperidine spectra, provides a rapid mass-spectrometric handle for confirming N-methylation.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.131348519 g/mol

Monoisotopic Mass

128.131348519 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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